molecular formula C20H24N2O2 B2707071 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034527-78-9

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2707071
CAS No.: 2034527-78-9
M. Wt: 324.424
InChI Key: AWVXSXHSBUAUOM-UHFFFAOYSA-N
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Description

The chemical compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a significant material in scientific research due to its unique structure and properties. This compound is utilized in various fields, including drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the naphthalen-1-yl group and the methoxypiperidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(phenyl)methanone
  • (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(benzyl)methanone

Uniqueness

Compared to similar compounds, (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-17-9-11-21(12-10-17)16-13-22(14-16)20(23)19-8-4-6-15-5-2-3-7-18(15)19/h2-8,16-17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXSXHSBUAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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